1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
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Overview
Description
This compound, also known as 2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide, has a CAS Number of 338405-25-7 and a molecular weight of 211.18 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N7O2/c7-4(1-13-3-9-2-10-13)11-12-6(15)5(8)14/h1-3,11H,7H2,(H2,8,14)(H,12,15) and the InChI key is FNMXGFMQNXLLLY-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Properties
The 1,2,4-triazole derivatives have garnered attention as potential anticancer agents. Researchers have synthesized novel compounds containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. For instance, compounds like 10j, which bear a 2,4-difluoro group at the phenyl moiety, demonstrated significant cytotoxic effects against cancer cells . These derivatives could serve as promising candidates for further investigation in cancer therapy.
Antimicrobial Activities
The compound’s structure suggests potential antimicrobial properties. While specific studies on this exact compound are limited, related 1,2,4-triazole derivatives have been explored for their antimicrobial effects. For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited antimicrobial activity . Further research could investigate the compound’s efficacy against bacterial and fungal pathogens.
Aromatase Inhibition
Given the 1,2,4-triazole scaffold’s ability to form hydrogen bonds with different targets, molecular docking studies have explored its binding modes in the aromatase enzyme’s pocket. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating whether this compound interacts with aromatase could provide insights into its potential as an anticancer agent .
Other Pharmacological Targets
Beyond cancer and antimicrobial applications, 1,2,4-triazole derivatives have been studied for various pharmacological activities. These include anti-inflammatory, antiviral, and anticonvulsant effects. While direct evidence for our specific compound is scarce, its structural features align with these diverse pharmacological profiles .
Toxicological and Safety Assessment
Evaluating the safety of this compound is essential. Researchers have assessed the selectivity of similar derivatives against normal and cancerous cell lines. Ensuring minimal harm to normal cells while targeting cancer cells is crucial for drug development .
Safety and Hazards
Future Directions
The future directions for this compound and similar 1,2,4-triazole derivatives are likely to involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOLSRLMKGYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide |
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